molecular formula C9H7ClN4O2 B12291952 2-Chloro-N-methyl-7-nitro-4-quinazolinamine

2-Chloro-N-methyl-7-nitro-4-quinazolinamine

Cat. No.: B12291952
M. Wt: 238.63 g/mol
InChI Key: CZAQFXMHINBLTB-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-7-nitro-4-quinazolinamine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-7-nitro-4-quinazolinamine typically involves the reaction of 2-amino-5-chlorobenzonitrile with N-methylformamide and nitric acid. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-7-nitro-4-quinazolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-methyl-7-nitro-4-quinazolinamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an antibacterial and antifungal agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-7-nitro-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in bacteria or cancer cells. The compound may also interact with DNA, causing damage and preventing replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-methyl-7-nitro-4-quinazolinamine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its combination of chloro, methyl, and nitro groups contributes to its potent antibacterial and anticancer properties .

Properties

Molecular Formula

C9H7ClN4O2

Molecular Weight

238.63 g/mol

IUPAC Name

2-chloro-N-methyl-7-nitroquinazolin-4-amine

InChI

InChI=1S/C9H7ClN4O2/c1-11-8-6-3-2-5(14(15)16)4-7(6)12-9(10)13-8/h2-4H,1H3,(H,11,12,13)

InChI Key

CZAQFXMHINBLTB-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC2=C1C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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